molecular formula C19H14N2O2 B2830343 N-(2-oxoindolin-5-yl)-2-naphthamide CAS No. 921545-95-1

N-(2-oxoindolin-5-yl)-2-naphthamide

Cat. No.: B2830343
CAS No.: 921545-95-1
M. Wt: 302.333
InChI Key: RDBBMPZSRIVEAQ-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-2-naphthamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indolinone moiety fused with a naphthamide group, which contributes to its distinctive chemical behavior and potential biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-oxoindolin-5-yl)-2-naphthamide are not fully understood. Compounds with a similar 2-oxoindoline moiety have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines, suggesting that they may interact with key enzymes and proteins involved in cell proliferation and survival .

Cellular Effects

While specific cellular effects of this compound are not well-documented, related 2-oxoindoline-based compounds have been shown to influence cell function. For example, some of these compounds have been found to induce apoptosis in cancer cells, suggesting that they may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Related compounds have been found to inhibit Src kinase, a key enzyme involved in cell proliferation and survival . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-2-naphthamide typically involves the condensation of 2-oxoindoline derivatives with naphthamide precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups on the indolinone or naphthamide moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxoindolin-5-yl)methanesulfonamide
  • N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide
  • N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide

Uniqueness

N-(2-oxoindolin-5-yl)-2-naphthamide stands out due to its naphthamide moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18-11-15-10-16(7-8-17(15)21-18)20-19(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBMPZSRIVEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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